molecular formula C18H16N2O3 B255264 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide

2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide

Cat. No. B255264
M. Wt: 308.3 g/mol
InChI Key: RUCJAELZIZCIFW-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. It is also known as ethyl 2-cyano-3-(4-hydroxyphenyl)-N-(4-ethoxyphenyl)acrylamide. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and material science.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. In vivo studies have shown that it can reduce the size of tumors and increase the survival rate of animals with cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide in lab experiments include its potential anticancer properties, its ability to induce apoptosis, and its inhibitory effects on certain enzymes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide. These include:
1. Investigating its potential use in the treatment of neurodegenerative diseases.
2. Studying its effects on other types of cancer cells.
3. Developing more efficient synthesis methods for this compound.
4. Investigating its potential use in material science, such as in the development of new polymers.
5. Studying its potential toxicity and side effects in vivo.
Conclusion
In conclusion, 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide is a chemical compound that has been studied for its potential applications in medicine and material science. It has been shown to have potential anticancer properties, induce apoptosis, and inhibit the activity of certain enzymes. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide can be achieved through several methods. One of the most common methods involves the reaction of 4-ethoxyaniline with ethyl cyanoacetate to form ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate. This compound is then reacted with 4-hydroxyacetophenone to yield 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide.

Scientific Research Applications

2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide has been studied for its potential use in various scientific fields. In medicine, it has been investigated for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H16N2O3/c1-2-23-17-9-5-15(6-10-17)20-18(22)14(12-19)11-13-3-7-16(21)8-4-13/h3-11,21H,2H2,1H3,(H,20,22)/b14-11-

InChI Key

RUCJAELZIZCIFW-KAMYIIQDSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.